molecular formula C9H14ClNOS B13145947 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13145947
M. Wt: 219.73 g/mol
InChI Key: BPQKHCMZQGPSSZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with a complex structure that includes an amino group, a chlorothiophene ring, and a dimethylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorothiophene with a suitable amino alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorothiophene ring can be reduced to form a thiophene derivative.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can produce a variety of functionalized thiophene compounds.

Scientific Research Applications

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the chlorothiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(4-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Uniqueness

Compared to similar compounds, 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol has unique properties due to the specific positioning of the chlorine atom on the thiophene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

3-amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14ClNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3

InChI Key

BPQKHCMZQGPSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=C(C=CS1)Cl)O

Origin of Product

United States

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